molecular formula C19H18N2O3S B2918102 benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-12-2

benzo[d][1,3]dioxol-5-yl(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2918102
CAS No.: 851801-12-2
M. Wt: 354.42
InChI Key: KIBUUZBSIDOFLS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a 2-methylbenzylthio group, and a 4,5-dihydro-1H-imidazol-1-yl group . These groups are common in various organic and medicinal compounds.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially react under the right conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, the presence of polar groups in the molecule could make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Characterization

The compound is associated with research focused on the synthesis and characterization of novel chemical entities involving imidazole, benzimidazole, and related heterocyclic compounds. These studies often aim to explore the potential of these compounds in various applications, including medicinal chemistry and material science. For instance, the synthesis and evaluation of antioxidant activities of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles have been investigated, highlighting the potential of such compounds in biomedical research due to their significant antioxidant properties (Alp et al., 2015).

Antioxidant and Antimicrobial Activities

Research has demonstrated the antioxidant and antimicrobial activities of derivatives related to the compound of interest. These activities are critical for pharmaceutical applications, where such compounds can serve as leads for the development of new therapeutic agents. The synthesis and characterization of oligobenzimidazoles, for example, have shown promising results in terms of electrochemical, electrical, optical, thermal, and rectification properties, suggesting potential uses in various technological applications as well as in the design of novel drugs (Anand & Muthusamy, 2018).

Role in Drug Discovery and Development

Compounds with the benzo[d][1,3]dioxol-5-yl moiety are of significant interest in the drug discovery process, particularly in the search for new molecules with unique biological activities. Their structural diversity and potential for chemical modification make them versatile scaffolds for developing new therapeutic agents with targeted biological activities. The research on ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, for instance, has highlighted efficient catalysts for C-N bond formation, a key reaction in the synthesis of many pharmaceuticals, showcasing the role of such compounds in advancing synthetic methodologies for drug development (Donthireddy et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds may be toxic or hazardous if ingested, inhaled, or come into contact with skin .

Future Directions

The future research directions would depend on the specific applications of this compound. For example, if this compound has medicinal properties, future research could focus on improving its efficacy and reducing any potential side effects .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-4-2-3-5-15(13)11-25-19-20-8-9-21(19)18(22)14-6-7-16-17(10-14)24-12-23-16/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBUUZBSIDOFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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